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molecular formula C12H11NO2S B8637705 Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate CAS No. 21905-49-7

Methyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate

Cat. No. B8637705
M. Wt: 233.29 g/mol
InChI Key: GFHKQZYGWSCPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09387200B2

Procedure details

A mixture of 2-(amino-phenyl-methylene)-3-oxo-butyric acid methyl ester (4.48 mmol), phosphorus pentasulfide (13.43 mmol), chloranil (4.48 mmol), and toluene was refluxed for 15 minutes before it was cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g) to give the title compound as a red oil (445 mg); 1H NMR (CDCl3, 200 MHz): δ=7.51 (m, 2H), 7.42 (m, 3H), 3.75 (s, 3H), 2.74 (s, 3H); MS: (+) m/z 224.32 (M+H+).
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid methyl ester
Quantity
4.48 mmol
Type
reactant
Reaction Step One
Quantity
13.43 mmol
Type
reactant
Reaction Step One
Quantity
4.48 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4](=[C:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5](=O)[CH3:6].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:18].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:15][S:18][C:5]=1[CH3:6])=[O:16]

Inputs

Step One
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid methyl ester
Quantity
4.48 mmol
Type
reactant
Smiles
COC(C(C(C)=O)=C(C1=CC=CC=C1)N)=O
Name
Quantity
13.43 mmol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
4.48 mmol
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 minutes before it
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NSC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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